Introduction: Deconstructing a Potent Peptidomimetic Building Block
Introduction: Deconstructing a Potent Peptidomimetic Building Block
An In-Depth Technical Guide to the Chemical Properties of Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, overcoming the inherent metabolic instability of natural peptides is a paramount challenge. The target molecule of this guide, Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH , represents a sophisticated chemical tool designed to address this very issue. It is not a simple dipeptide, but a pseudopeptide or peptidomimetic, incorporating a critical modification: a reduced amide bond isostere (ψ(CH₂NH)). This alteration, where the scissile carbonyl of a standard peptide bond is replaced by a methylene group, imparts profound changes to the molecule's chemical and biological properties.
This guide provides an in-depth exploration of the chemical properties of Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH. We will dissect its structure to understand how each component—the N-terminal Boc protecting group, the conformationally flexible reduced amide bond, and the side-chain benzyl ester—contributes to its overall reactivity, stability, and utility. The insights presented herein are intended to empower researchers to effectively utilize this and similar building blocks in the rational design of novel protease inhibitors, receptor ligands, and other peptide-based therapeutic agents. The core principle of this guide is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative chemical principles.
Molecular Structure and Physicochemical Profile
The functionality of Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH is dictated by its unique architecture. Understanding this structure is the first step in predicting its behavior in a reaction environment.
The molecule is comprised of a leucine (Leu) residue linked to an aspartic acid (Asp) residue via a reduced amide bond. The N-terminus of leucine is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain carboxyl of the aspartic acid is protected as a benzyl ester (OBzl). The C-terminal carboxyl group remains free for subsequent chemical modifications.
Key Structural Features
-
Boc Group: An acid-labile protecting group that prevents unwanted reactions at the N-terminal amine.[][2][] Its bulkiness also influences local conformation.
-
Reduced Amide Bond (ψ(CH₂NH)): This secondary amine is more basic and flexible than a planar amide bond. Crucially, it renders the backbone resistant to cleavage by proteases, significantly enhancing the molecule's potential for in vivo applications.[4][5][6]
-
Benzyl Ester (OBzl): A protecting group for the aspartic acid side chain that can be removed under neutral conditions via hydrogenolysis, offering an orthogonal deprotection strategy relative to the acid-labile Boc group.[7][8][9]
Below is a table summarizing the core physicochemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoic acid | [10] |
| Molecular Formula | C₂₂H₃₄N₂O₆ | [10] |
| Molecular Weight | 422.52 g/mol | [10] |
| Appearance | Amorphous white powder | [10] |
| CAS Number | Not widely available; specific to supplier | |
| PubChem CID | 2756018 | [10] |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. Limited solubility in aqueous solutions. | [11] |
Synthesis and Purification Strategy
The synthesis of pseudopeptides like Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH hinges on the strategic formation of the reduced amide bond, typically achieved through reductive amination. This process involves the reaction of an N-protected amino aldehyde with the free amine of another amino acid derivative, followed by reduction of the resulting imine.
Conceptual Synthetic Workflow
The causality behind this workflow is rooted in the need for controlled, sequential bond formation. The Boc group on Leucinal prevents self-polymerization and directs the reaction, while the benzyl ester on Aspartic acid prevents interference from the side-chain carboxylate. The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is critical; these reagents are selective for the iminium ion intermediate and are compatible with the ester and carbamate functional groups present in the molecule.
Caption: Conceptual workflow for the synthesis and purification of the target pseudopeptide.
Protocol: Purification by Reverse-Phase HPLC
Trustworthiness in any synthetic preparation comes from rigorous purification and characterization. HPLC is the gold standard for assessing the purity of peptide-like molecules.
-
System Preparation:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Causality: TFA acts as an ion-pairing agent, improving peak shape by masking residual silanol groups on the silica support and ensuring the carboxyl and amino groups are protonated.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Equilibration: Equilibrate the column with 95% A / 5% B for at least 15 minutes at a flow rate of 1 mL/min.
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of DMSO or Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatography:
-
Injection: Inject 10-50 µL of the prepared sample.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. Causality: The gradient elution ensures that the compound, which is relatively hydrophobic due to the Boc and Bzl groups, elutes from the C18 column in a reasonable time with good resolution.
-
Detection: Monitor the elution profile at 214 nm and 254 nm. Causality: 214 nm is optimal for detecting the peptide backbone, while 254 nm is effective for detecting the benzyl aromatic ring.
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the major peak.
-
Confirm the identity and purity of the collected fractions using mass spectrometry.
-
Chemical Reactivity and Stability
The utility of Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH as a synthetic intermediate is defined by the selective reactivity of its functional groups. An orthogonal protection strategy is key, allowing for the sequential deprotection and modification of specific sites.
Orthogonal Deprotection Workflow
Caption: Orthogonal deprotection pathways for the target molecule.
Protocol 1: N-Terminal Boc Group Removal (Acidolysis)
The Boc group is designed to be stable to basic and nucleophilic conditions but readily cleaved by acid.[][12][13]
-
Reaction Setup: Dissolve the Boc-protected peptide in anhydrous Dichloromethane (DCM). Causality: DCM is an excellent solvent for the peptide and is inert to the acidic conditions.
-
Reagent Addition: Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM. A scavenger, such as triisopropylsilane (TIS), can be added to prevent side reactions from the released tert-butyl cation.[12][14]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Workup: Remove the TFA and DCM under reduced pressure. The resulting amine salt can be used directly or triturated with cold diethyl ether to yield a solid.
Protocol 2: Side-Chain Benzyl Ester Removal (Hydrogenolysis)
The benzyl ester is stable to the acidic and basic conditions often used in peptide synthesis but is cleaved by catalytic hydrogenation.[8][9][14]
-
Reaction Setup: Dissolve the peptide in a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).
-
Catalyst Addition: Add 10 mol% of Palladium on carbon (Pd/C) catalyst. Causality: Palladium is a highly efficient catalyst for the hydrogenolysis of the benzylic C-O bond.
-
Reaction: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring. The reaction is usually complete within 2-16 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite is an inert filter aid that prevents the fine palladium particles from passing through.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-level structural information and is the most powerful tool for confirming the presence of the key functional groups.[15][16][17][18]
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) | Key Features |
|---|---|---|
| Boc group | ~1.4 | A sharp singlet, integrating to 9H. |
| Leucine side chain | 0.8-1.7 | Characteristic signals for the isobutyl group. |
| ψ(CH₂NH) methylene | 2.5-3.0 | Complex multiplets, diastereotopic protons. |
| Aspartic acid β-CH₂ | 2.7-2.9 | Distinct from the reduced bond methylene. |
| Benzyl ester CH₂ | ~5.1 | A sharp singlet, integrating to 2H. |
| Benzyl ester aromatic | ~7.3 | Multiplet, integrating to 5H. |
B. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[19]
-
Technique: Electrospray Ionization (ESI) is typically used for polar molecules like this.
-
Expected Ion: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 423.5.
-
Fragmentation: A characteristic fragmentation would be the loss of the Boc group (100 Da) or the benzyl group (91 Da) under MS/MS conditions.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of 50:50 water:acetonitrile with 0.1% formic acid. Causality: Formic acid aids in the ionization process by providing a source of protons.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Analysis: Identify the [M+H]⁺ peak and other relevant adducts (e.g., [M+Na]⁺).
Applications in Drug Development
Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH is not an end product but a strategic intermediate. Its value lies in its application as a core scaffold for building more complex, proteolytically stable peptide mimetics.
-
Protease Inhibitors: The reduced amide bond can mimic the transition state of peptide bond hydrolysis, making it an ideal core for inhibitors of proteases like HIV protease or renin.[5] The free C-terminal carboxyl group can be coupled to other amino acids or pharmacophores to extend the chain and target the enzyme's active site.
-
Improving Pharmacokinetics: Incorporating this unit into a bioactive peptide can significantly increase its plasma half-life by preventing degradation by peptidases.[6][20][21]
-
Conformational Probes: The increased flexibility of the ψ(CH₂NH) bond compared to a rigid amide bond allows for the exploration of different backbone conformations, which can be crucial for optimizing binding affinity to a biological target.
Conclusion
Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its chemical properties are defined by a triad of functional groups that enable a sophisticated, orthogonal synthetic strategy. The acid-labile Boc group, the hydrogenolysis-labile benzyl ester, and the stable, protease-resistant reduced amide bond provide a powerful combination for constructing advanced peptidomimetics. A thorough understanding of its reactivity, stability, and analytical signatures, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
-
Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH. American Elements. [Link]
-
Boc-Leu-psi(CH2NH)Leu-OH. PubChem. [Link]
-
Cas 68763-45-1,BOC-ASP(OBZL)-PHE-OH. LookChem. [Link]
-
Boc-Asp(OBzl)-OH. Aapptec Peptides. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. National Institutes of Health. [Link]
-
Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. ACS Publications. [Link]
-
Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]
-
An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides. PubMed. [Link]
-
Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. PubMed. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]
-
Analytical Techniques for Unknown Protein Identification. Mtoz Biolabs. [Link]
-
Peptide Synthesis. Chemistry LibreTexts. [Link]
-
One-step preparation of enantiopure L- or D-amino acid benzyl esters. AIR Unimi. [Link]
-
Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. [Link]
-
Synthesis of Boc-Asp(OBzl)-β-Ala-Asp(OBzl)-N(OMe)Me as a Useful Precursor of Aspartyl Peptide Aldehyde Derivatives. Chinese Chemical Letters. [Link]
-
On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. ResearchGate. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides. ChemRxiv. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
-
Benzyl Esters. Organic Chemistry Portal. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Synfacts. [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
Sources
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. air.unimi.it [air.unimi.it]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. americanelements.com [americanelements.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Analytical Techniques for Unknown Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. drughunter.com [drughunter.com]
